N-[1-(1H-1,2,3-benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide
Description
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide is a specialized amide derivative featuring a benzotriazole moiety linked via a trichloroethyl chain to a 2-methylpropanamide group. The trichloroethyl substituent may enhance steric bulk and stability compared to simpler alkyl chains, as seen in related benzotriazole-containing compounds .
Properties
IUPAC Name |
N-[1-(benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl3N4O/c1-7(2)10(20)16-11(12(13,14)15)19-9-6-4-3-5-8(9)17-18-19/h3-7,11H,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZPQNQVPLYMNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C(Cl)(Cl)Cl)N1C2=CC=CC=C2N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-[1-(1H-1,2,3-benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide typically involves the reaction of benzotriazole with a suitable trichloroethyl precursor under controlled conditions. The benzotriazole fragment acts as an excellent leaving group, facilitating various transformations . The synthesis can be carried out using standard organic solvents like dichloromethane or tetrahydrofuran, often in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of benzotriazole derivatives, including this compound, leverages the stability and reactivity of the benzotriazole moiety. Large-scale synthesis involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,2,3-benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can be substituted with other nucleophiles under mild conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include Lewis acids, bases like potassium carbonate, and solvents such as dichloromethane and tetrahydrofuran . Reaction conditions are typically mild, ensuring the stability of the benzotriazole moiety.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction pathway. Substitution reactions often yield derivatives with modified functional groups, while oxidation and reduction can lead to changes in the oxidation state of the trichloroethyl group .
Scientific Research Applications
N-[1-(1H-1,2,3-benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1-(1H-1,2,3-benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide involves its interaction with molecular targets through the benzotriazole moiety. This fragment can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, influencing various biological pathways . The trichloroethyl group may also play a role in modulating the compound’s reactivity and interactions .
Comparison with Similar Compounds
Heterocyclic Core Modifications
The benzotriazole group in the target compound distinguishes it from benzimidazole-based analogs (e.g., N-[1-(2-(benzylthio)-1H-benzimidazol-1-yl)-2,2,2-trichloroethyl]propanamide in ). Benzotriazole’s three nitrogen atoms confer distinct electronic and coordination properties, making it more reactive in metal-catalyzed C–H functionalization reactions compared to benzimidazole derivatives . In contrast, benzimidazole derivatives often exhibit stronger hydrogen-bonding capabilities due to their two nitrogen atoms, which may influence their biological activity .
Substituent Effects
- Trichloroethyl Group : The trichloroethyl chain in the target compound likely increases lipophilicity and resistance to metabolic degradation compared to phenyl or propyl substituents in analogs like 2-(1H-1,2,3-benzotriazol-1-yl)-N-phenylacetamide () or thiazolidine derivatives (). This could enhance membrane permeability in bioactive applications.
Data Table: Key Structural and Functional Features of Analogous Compounds
Biological Activity
N-[1-(1H-1,2,3-benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide is a compound featuring a benzotriazole moiety known for its diverse biological activities. This article synthesizes available research findings to explore its biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound’s structure is characterized by the benzotriazole ring linked to a trichloroethyl group and a methylpropanamide moiety. This configuration is significant for its biological interactions.
Biological Activity
Research indicates that benzotriazole derivatives exhibit a wide range of biological activities including antibacterial, antifungal, antiprotozoal, and anticancer properties. The following sections detail specific activities associated with this compound.
Antimicrobial Activity
Benzotriazole compounds have been shown to possess antimicrobial properties against various bacterial strains. For instance:
- Bacterial Inhibition : Compounds with similar structures have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus . The presence of bulky hydrophobic groups enhances their antimicrobial efficacy.
- Fungal Activity : Benzotriazole derivatives have also shown antifungal properties against pathogens like Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 1.6 μg/ml to 25 μg/ml .
Antiparasitic Properties
Studies indicate that benzotriazole derivatives can inhibit protozoan parasites:
- Trypanosoma cruzi : A derivative exhibited significant growth inhibition of epimastigotes and trypomastigotes in vitro, with a 50% reduction in parasite count at concentrations as low as 25 μg/ml .
Anticancer Potential
Research suggests that benzotriazole derivatives may possess anticancer properties:
- Cell Line Studies : Compounds similar to this compound have been evaluated in various cancer cell lines showing promising cytotoxic effects .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The benzotriazole moiety can interact with enzymes involved in cellular processes, leading to altered metabolic pathways.
- Radical Stabilization : The ability of the benzotriazole ring to stabilize free radicals contributes to its antimicrobial and anticancer activities .
Case Studies
Several studies have explored the biological activity of benzotriazole derivatives:
- Antimicrobial Study : A study tested various benzotriazole derivatives against bacterial strains and found that certain substitutions significantly enhanced activity against Bacillus subtilis and Pseudomonas fluorescens .
- Antiparasitic Research : Research conducted on N-benzenesulfonylbenzotriazole demonstrated potent activity against Trypanosoma cruzi, outperforming traditional treatments like metronidazole .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-[1-(1H-1,2,3-benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzotriazole core followed by sequential alkylation and amidation. Key steps include:
- Alkylation : Reaction of benzotriazole with trichloroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the trichloroethyl group .
- Amidation : Coupling the intermediate with 2-methylpropanoyl chloride using coupling agents like EDCl/HOBt in anhydrous dichloromethane .
- Optimization : Yields are improved by controlling temperature (0–5°C for amidation), solvent polarity, and stoichiometric ratios of reagents.
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm functional groups and connectivity. For example, the benzotriazole proton signals appear at δ 7.8–8.2 ppm, while the trichloroethyl group shows a singlet at δ 4.5–5.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 420.05).
- HPLC : Purity >95% is achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
Q. What are the common chemical reactions involving the trichloroethyl and benzotriazole moieties in this compound?
- Methodological Answer :
- Nucleophilic Substitution : The trichloroethyl group reacts with nucleophiles (e.g., amines, thiols) under basic conditions, replacing chlorine atoms .
- Oxidation/Reduction : The benzotriazole ring is stable under mild oxidizing agents but may undergo ring-opening with strong reductants like LiAlH₄ .
- Photodegradation Studies : UV irradiation in methanol can generate intermediates for stability profiling .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assays?
- Methodological Answer :
- Dose-Response Curves : Use non-linear regression models (e.g., Hill equation) to compare EC₅₀ values across assays, ensuring consistent buffer conditions and cell lines .
- Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm if observed effects are target-specific or off-target .
- Meta-Analysis : Pool data from multiple studies using random-effects models to account for variability in assay protocols .
Q. What strategies are effective for isolating and characterizing stereoisomers or byproducts formed during synthesis?
- Methodological Answer :
- Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve enantiomers .
- X-ray Crystallography : Co-crystallize isomers with resolving agents (e.g., tartaric acid derivatives) to determine absolute configuration. SHELXL software refines crystallographic data for precise bond-length/angle analysis .
- Dynamic NMR : Monitor isomerization kinetics at variable temperatures (e.g., -40°C to 25°C) to identify rotational barriers .
Q. How can computational methods predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) and predict metabolic pathways .
- QM/MM Calculations : Combine quantum mechanics (DFT) and molecular mechanics to simulate reaction mechanisms at active sites .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability with target proteins under physiological conditions .
Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow reactors to improve heat/mass transfer and reduce byproducts during alkylation .
- DoE Optimization : Apply Design of Experiments (DoE) to screen parameters (temperature, catalyst loading) for maximal yield .
- In-Line Analytics : Use FTIR probes to monitor reaction progress in real-time and automate quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
